molecular formula C12H16ClN B2815064 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 101948-16-7

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2815064
CAS No.: 101948-16-7
M. Wt: 209.72
InChI Key: ALUUXKCPRFXJAA-UHFFFAOYSA-N
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Description

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16ClN. It belongs to the class of tetrahydroquinolines, which are derivatives of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and three methyl groups at the 2nd and 4th positions on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloroquinoline with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoline derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
  • 2-Chloro-1,1,1-trimethoxyethane
  • 1,2,3,4-Tetrahydroquinoline

Uniqueness

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the chlorine atom and the three methyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUUXKCPRFXJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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